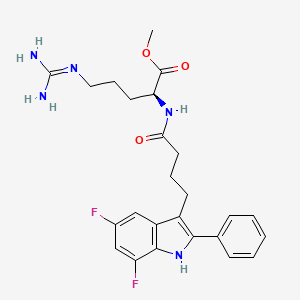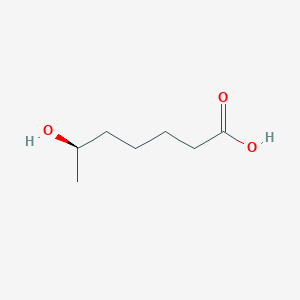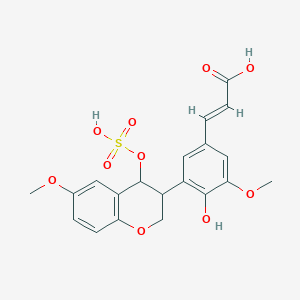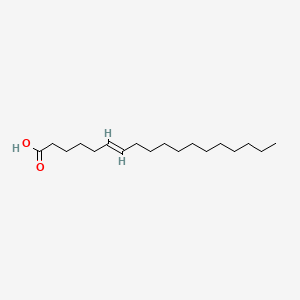
Petroselaidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Petroselaidic acid is the trans-isomer of octadec-6-enoic acid, a long-chain fatty acid. It is a positional isomer of petroselinic acid, which is the cis-isomer. This compound is classified as a monounsaturated omega-12 fatty acid with the chemical formula C18H34O2. It is a white powder that is insoluble in water but soluble in methanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Petroselaidic acid can be synthesized through the isomerization of petroselinic acid. This process involves the conversion of the cis-double bond in petroselinic acid to a trans-double bond, typically using catalysts such as palladium on carbon or other transition metal catalysts under hydrogenation conditions .
Industrial Production Methods: In industrial settings, this compound is often obtained from vegetable oils that contain petroselinic acid. The oils undergo hydrolysis to release the fatty acids, followed by acidification and separation processes. The resulting petroselinic acid is then isomerized to this compound through catalytic hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions: Petroselaidic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: The double bond in this compound can be reduced to form stearic acid.
Substitution: The carboxyl group in this compound can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides or anhydrides in the presence of a base for esterification; amines for amidation.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Stearic acid.
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
Petroselaidic acid has several applications in scientific research:
Chemistry: Used as a reference compound in the study of fatty acid isomerization and lipid chemistry.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based lubricants and surfactants
Wirkmechanismus
The mechanism of action of petroselaidic acid involves its interaction with cellular lipid membranes and enzymes involved in lipid metabolism. It can modulate the activity of enzymes such as lipases and desaturases, affecting the synthesis and breakdown of other fatty acids. This compound may also influence signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Petroselinic Acid: The cis-isomer of octadec-6-enoic acid.
Oleic Acid: A monounsaturated omega-9 fatty acid with a cis-double bond at the ninth carbon.
Elaidic Acid: The trans-isomer of oleic acid.
Comparison:
Petroselaidic Acid vs. Petroselinic Acid: this compound has a trans-double bond, while petroselinic acid has a cis-double bond. This difference affects their physical properties and reactivity.
This compound vs. Oleic Acid: Both are monounsaturated fatty acids, but this compound has a trans-double bond at the sixth carbon, while oleic acid has a cis-double bond at the ninth carbon.
This compound vs. Elaidic Acid: Both are trans-isomers, but this compound has the double bond at the sixth carbon, while elaidic acid has it at the ninth carbon
This compound’s unique position of the trans-double bond and its specific reactivity make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
4712-34-9 |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
octadec-6-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
CNVZJPUDSLNTQU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
Isomerische SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
melting_point |
29.8 °C |
Physikalische Beschreibung |
Solid |
Synonyme |
petroselenic acid petroselinic acid petroselinic acid, (E)-isomer petroselinic acid, (Z)-isomer petroselinic acid, sodium salt, (Z)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


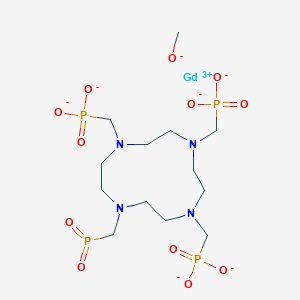
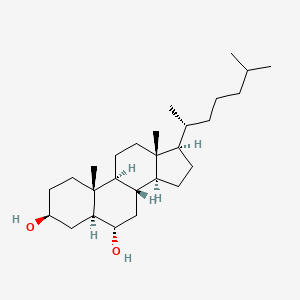
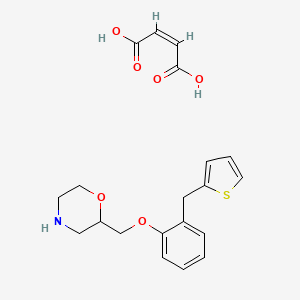
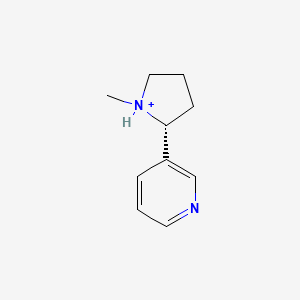


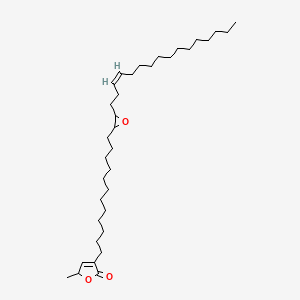
![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)
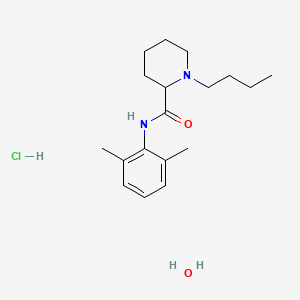
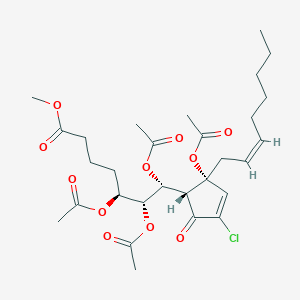
![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)
